![molecular formula C23H15Cl2F3N2 B3035465 2-(2,4-Dichlorostyryl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole CAS No. 321433-13-0](/img/structure/B3035465.png)
2-(2,4-Dichlorostyryl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole
Overview
Description
2-(2,4-Dichlorostyryl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole (DCBTB) is an organic compound that has been studied for its potential applications in a variety of scientific fields. DCBTB has been used in the synthesis of several other compounds, and has been studied for its potential use in various biochemical and physiological processes.
Scientific Research Applications
Synthesis and Characterization
The compound 2-(2,4-Dichlorostyryl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole is synthesized and characterized for potential biological activities. An example of such synthesis is demonstrated in a study where similar compounds, 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles, are synthesized for potential DNA-topoisomerase I inhibitory activity (Zanatta et al., 2006).
Biological and Antimicrobial Activities
The benzimidazole derivatives show significant antimicrobial activities. For instance, carbohydrate-triazole tethered 1-triazolyl-2-pyridyl-benzimidazole ligands displayed superior antimicrobial activity as compared to their metal complexes (Deepthi et al., 2015). This highlights the potential of benzimidazole compounds in antimicrobial applications.
Chemical Properties and Applications
The chemical properties of compounds like 2-(2,4-Dichlorostyryl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole are explored for various applications. A study reviewed the chemistry of similar compounds, focusing on their spectroscopic properties, structures, and biological activities, which could guide further research in this field (Boča et al., 2011).
Anticancer Activities
Benzimidazole derivatives, similar to the compound , have been studied for their anticancer activities. Novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles exhibited antiproliferative activity against human cancer cell lines (Hranjec et al., 2012).
Structural Analysis
Structural analysis, such as crystal structure determination, provides insights into the molecular arrangement of benzimidazole derivatives. One study focusing on 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole revealed details about its molecular structure (Kaynak et al., 2008).
properties
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2F3N2/c24-18-11-7-16(19(25)13-18)8-12-22-29-20-3-1-2-4-21(20)30(22)14-15-5-9-17(10-6-15)23(26,27)28/h1-13H,14H2/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYGDKXDWXFCKV-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)C=CC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)/C=C/C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorostyryl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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